Tipranavir disodium

Description

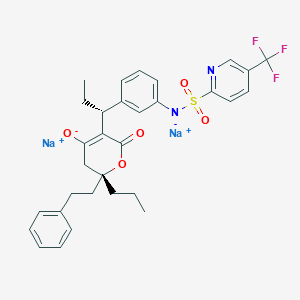

Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;(2R)-6-oxo-2-(2-phenylethyl)-2-propyl-5-[(1R)-1-[3-[5-(trifluoromethyl)pyridin-2-yl]sulfonylazanidylphenyl]propyl]-3H-pyran-4-olate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H32F3N2O5S.2Na/c1-3-16-30(17-15-21-9-6-5-7-10-21)19-26(37)28(29(38)41-30)25(4-2)22-11-8-12-24(18-22)36-42(39,40)27-14-13-23(20-35-27)31(32,33)34;;/h5-14,18,20,25H,3-4,15-17,19H2,1-2H3,(H,37,38);;/q-1;2*+1/p-1/t25-,30-;;/m1../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBWMQTUSVWBMQE-KPHXKKTMSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(CC(=C(C(=O)O1)C(CC)C2=CC(=CC=C2)[N-]S(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)[O-])CCC4=CC=CC=C4.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@]1(CC(=C(C(=O)O1)[C@H](CC)C2=CC(=CC=C2)[N-]S(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)[O-])CCC4=CC=CC=C4.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H31F3N2Na2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80940718 |

Source

|

| Record name | Disodium 6-oxo-2-(2-phenylethyl)-2-propyl-5-[1-(3-{[5-(trifluoromethyl)pyridine-2-sulfonyl]azanidyl}phenyl)propyl]-3,6-dihydro-2H-pyran-4-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80940718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

646.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191150-83-1 |

Source

|

| Record name | Tipranavir disodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191150831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disodium 6-oxo-2-(2-phenylethyl)-2-propyl-5-[1-(3-{[5-(trifluoromethyl)pyridine-2-sulfonyl]azanidyl}phenyl)propyl]-3,6-dihydro-2H-pyran-4-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80940718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TIPRANAVIR DISODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BAN2XG1ZW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Antiviral Action at the Molecular Level

HIV-1 Protease Inhibition Dynamics

The primary antiviral effect of tipranavir (B1684565) is achieved by targeting and inhibiting the HIV-1 protease enzyme. drugbank.comwikidoc.org This inhibition sets off a cascade of events that ultimately prevents the formation of new, infectious viral particles.

Target Enzyme: HIV-1 Aspartyl Protease

The specific molecular target for tipranavir is the HIV-1 aspartyl protease. acs.orgnih.gov This enzyme is a homodimer, with each monomer contributing a catalytic aspartic acid residue (Asp25) to the active site. dovepress.com The active site is covered by two flexible β-hairpin structures known as "flaps." dovepress.com The protease is essential for the viral life cycle as it is responsible for cleaving newly synthesized viral polyproteins into their functional protein and enzyme components. drugbank.comdovepress.com

Inhibition of Viral Gag and Gag-Pol Polyprotein Processing

Tipranavir functions by inhibiting the virus-specific processing of the Gag and Gag-Pol polyproteins within HIV-1 infected cells. wikidoc.orgfda.gov These large precursor proteins must be precisely cleaved by the HIV-1 protease to yield mature structural proteins (like matrix, capsid, and nucleocapsid) and essential viral enzymes (such as reverse transcriptase, integrase, and the protease itself). acs.orgdovepress.com By binding to the protease's active site, tipranavir blocks this cleavage process. drugbank.comnih.gov While most protease inhibitors are designed to target the mature protease, studies have also assessed their ability to block the initial autocatalytic cleavage of the Gag-Pol polyprotein, which is the first step in protease maturation. nih.gov Research indicates that tipranavir is less effective at inhibiting this initial autocleavage step compared to other protease inhibitors like darunavir (B192927) and saquinavir. nih.gov

Molecular Basis of Immature Virion Formation Prevention

The inhibition of Gag and Gag-Pol polyprotein processing directly prevents the formation of mature, infectious virions. drugbank.comfda.gov When the polyproteins are not cleaved, the structural proteins cannot rearrange to form the conical core characteristic of a mature virus. Instead, the virus particle remains in an immature, non-infectious state. nih.govthebodypro.com These immature particles are unable to complete the infection cycle, effectively halting the spread of the virus. drugbank.comnih.gov

Inhibitor Binding Interactions and Specificity

The high potency and resilience of tipranavir, particularly against resistant strains, are rooted in its unique structural and thermodynamic binding characteristics within the active site of the HIV-1 protease. asm.orgnih.gov

Active Site Binding Mechanism

As a non-peptidic inhibitor, tipranavir has a distinct chemical scaffold—a 4-hydroxy-5,6-dihydro-2-pyrone sulfonamide—that differs significantly from peptidomimetic PIs. asm.orgacs.org This structure allows for increased flexibility, which enables it to adapt and fit within the active site even after mutations have occurred. drugbank.comoup.com Tipranavir's binding is characterized by a highly favorable entropy change, which drives its high binding affinity. nih.govnih.gov

Hydrogen Bonding Network Analysis with Invariant Protease Regions (e.g., Asp25, Asp29, Asp30, Gly48, Ile50)

Crystallographic studies reveal that tipranavir establishes a robust hydrogen bond network with invariant regions of the protease active site, which is crucial for its sustained efficacy against mutant proteases. asm.orgnih.govnih.gov

Key interactions include:

Catalytic Dyad (Asp25/Asp25'): Tipranavir's hydroxyl group interacts with the catalytic aspartate residues (Asp25 and Asp25'), which is a fundamental interaction for protease inhibition. asm.orgacs.orgnih.gov

Main Chain Atoms: It forms strong hydrogen bonds with the backbone atoms of several key residues, including Asp29, Asp30, and Gly48. asm.orgnih.govnih.gov This interaction with the main chain, rather than the more mutable side chains, is a key factor in its resilience to resistance. nih.gov

Direct Flap Interaction (Ile50): A distinguishing feature of tipranavir is its direct hydrogen bonding with the main chain amide of the flap tip residue Ile50. asm.orgacs.orgnih.gov Most other protease inhibitors mediate this interaction through a bridging water molecule. asm.orgacs.orgdovepress.com This direct contact provides greater stability to the inhibitor-protease complex, particularly in multidrug-resistant variants where flap flexibility is increased. dovepress.comnih.gov

The table below summarizes the key hydrogen bonding interactions identified between tipranavir and the HIV-1 protease active site.

| Interacting Protease Residue | Type of Interaction | Significance |

| Asp25 / Asp25' | Hydrogen bond with catalytic residues | Essential for inhibiting the enzyme's catalytic function. asm.orgacs.org |

| Asp29 | Hydrogen bond with main chain | Contributes to the stable binding network. asm.orgnih.gov |

| Asp30 | Strong hydrogen bond with main chain amide | Considered a key reason for its activity against resistant viruses. drugbank.comoup.comnih.gov |

| Gly48 | Hydrogen bond with main chain atoms | Part of the conserved interaction network. asm.orgacs.org |

| Ile50 | Direct hydrogen bond with main chain amide | Unique among PIs; stabilizes the flexible flaps and overcomes resistance. asm.orgdovepress.comnih.gov |

This extensive and strategically positioned network of hydrogen bonds allows tipranavir to maintain a tight grip on the protease, compensating for mutations that confer resistance to other inhibitors. asm.orgnih.gov

Conformemational Flexibility and Adaptability to Active Site Amino Acid Substitutions

A defining characteristic of tipranavir's mechanism of action at the molecular level is its significant conformational flexibility. natap.orgoup.com This inherent pliability, largely attributed to its non-peptidic structure, allows the molecule to adapt its shape to fit within the active site of both wild-type and mutant HIV-1 protease enzymes. oup.comnatap.orgwikipedia.org This adaptability is a critical factor in its potent activity against viral strains that have developed resistance to other protease inhibitors. oup.comresearchgate.netnatap.org

Research indicates that tipranavir's flexibility is not hindered by the rigid peptide bonds found in earlier peptidic inhibitors. oup.com This allows it to bind effectively to the protease active site in various conformations, accommodating changes in the binding pocket that result from amino acid substitutions. natap.org Crystallographic studies have demonstrated that tipranavir can bind to wild-type and mutant protease enzymes in different ways. For instance, the butyl group of tipranavir has been observed to adopt different conformations when bound to a multi-drug resistant (MDR) protease compared to its binding to the wild-type enzyme. nih.gov

Furthermore, tipranavir's interaction with the protease active site is distinguished by the formation of a robust hydrogen bond network with regions of the enzyme that remain unchanged (invariant) even in highly mutated viruses. rcsb.orgasm.org These interactions primarily involve the main chain atoms of the protease, rather than the more variable side chains. nih.gov Key hydrogen bonds are consistently formed with the catalytic residue Asp25, as well as the backbone of Asp29, Asp30, and Gly48. nih.govasm.org

A particularly noteworthy interaction is tipranavir's direct hydrogen bonding with the Ile50 residue located in the flexible β-hairpin flaps that gate the entrance to the active site. oup.comnih.govasm.org This contrasts with other protease inhibitors, which typically interact with this residue indirectly through a bridging water molecule. nih.govrcsb.orgasm.org This direct interaction with the flaps contributes to the stability of the tipranavir-protease complex, particularly in mutant proteases where flap flexibility is often increased. nih.gov By constraining the motion of these flaps, tipranavir effectively traps the enzyme in an inhibited state. oup.comoup.com

The combination of inherent molecular flexibility, a resilient thermodynamic binding profile, and strategic interactions with conserved backbone elements and the protease flaps allows tipranavir to overcome many of the resistance mechanisms that compromise the efficacy of other protease inhibitors.

Antiviral Efficacy in in Vitro Models

Inhibition of HIV-1 Replication in Cell Culture Systems

Tipranavir (B1684565) demonstrates potent in vitro activity against various laboratory strains of HIV-1. ncats.ionih.gov In acute T-cell infection models, tipranavir effectively inhibits the replication of these strains. fda.goveuropa.eu The 50% effective concentration (EC50) values, which represent the concentration of the drug required to inhibit 50% of viral replication, typically range from 0.03 to 0.07 µM (18 to 42 ng/mL). fda.goveuropa.eueuropa.eunih.govnih.gov The 90% effective concentration (EC90) for laboratory strains falls within the range of 0.07 to 0.18 µM. europa.eueuropa.euasm.org One study noted an IC90 of 100 nM in an antiviral cell culture. researchgate.net

Tipranavir is also effective against clinical isolates of HIV-1, including those that have developed resistance to other protease inhibitors. ncats.ionih.govnih.gov For clinical isolates, the EC50 values are similar to those for laboratory strains, ranging from 0.03 to 0.07 µM, while the EC90 values are between 0.07 and 0.18 µM. europa.eueuropa.eu In a study of 134 clinical isolates with extensive resistance to other PIs, 90% were found to be susceptible to tipranavir. nih.gov Another study of 105 highly PI cross-resistant clinical isolates found that 90% were fully sensitive to tipranavir. nih.govnatap.org The mean IC90 for a group of multidrug-resistant isolates was found to be 0.619 ± 0.055 μM. asm.org

The antiviral activity of tipranavir, represented by EC50 and IC90 values, is determined using cell culture systems. asm.org These assays typically involve infecting susceptible cells, such as peripheral blood mononuclear cells (PBMCs) or T-cell lines like MT-4, with a standard amount of HIV-1. researchgate.netnih.gov The infected cells are then cultured in the presence of varying concentrations of tipranavir. nih.gov After a set incubation period, the amount of viral replication is measured by quantifying the p24 antigen, a viral core protein, in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA). nih.govoup.com The EC50 and IC90 values are then calculated by determining the drug concentration that inhibits p24 production by 50% and 90%, respectively, compared to untreated control cultures. nih.gov

Activity against Diverse HIV-1 Group M Non-Clade B Isolates

Tipranavir has demonstrated in vitro antiviral activity against a wide array of HIV-1 group M non-clade B isolates. fda.goveuropa.eueuropa.eu This includes subtypes such as A, C, D, F, G, H, and circulating recombinant forms (CRFs) like CRF01_AE, CRF02_AG, and CRF12_BF. fda.goveuropa.eueuropa.eunih.govfda.gov However, studies have suggested that the virological response to tipranavir may be lower in patients infected with non-B subtypes compared to those with subtype B. nih.gov

Activity against HIV-2 and HIV-1 Group O Isolates

In vitro studies have shown that HIV-2 and HIV-1 Group O isolates have reduced susceptibility to tipranavir compared to HIV-1 Group M isolates. fda.goveuropa.eueuropa.eu The EC50 values for HIV-2 isolates have been reported to range from 0.233 to 0.522 µM. fda.goveuropa.eueuropa.eufda.gov For HIV-1 Group O isolates, the EC50 values are in the range of 0.164 to 1 µM. fda.goveuropa.eueuropa.eufda.gov Despite this reduced susceptibility, tipranavir is still considered to have potent in vitro activity against HIV-2. nih.govnih.govnih.gov One study found that the median IC50 values for wild-type HIV-2 isolates were sevenfold higher for tipranavir compared to the HIV-1 reference strain. asm.org

Influence of Protein Binding on Antiviral Activity in Serum Conditions

Tipranavir is extensively bound to plasma proteins, with over 99.9% of the drug being bound. europa.eufda.govhres.ca This high level of protein binding influences its antiviral activity. In the presence of human serum, the antiviral activity of tipranavir is reduced. fda.goveuropa.eueuropa.eufda.govhres.caeuropa.eu Studies have shown that the EC50 of tipranavir can decrease by an average of 3.75-fold under these conditions. fda.goveuropa.eueuropa.eufda.govhres.caeuropa.eu In one study, the presence of 40% human serum decreased the anti-HIV-1 activity of brecanavir (B1667775) by 5.2-fold, while the potency ratio of brecanavir to tipranavir increased significantly, indicating a greater impact of serum on tipranavir's activity. nih.gov The Inhibitory Quotient (IQ), which is the tipranavir trough concentration divided by the viral IC50 value and corrected for protein binding, has been used to assess its effectiveness in clinical settings. fda.govfda.gov

Interactive Data Table: In Vitro Antiviral Efficacy of Tipranavir

| HIV Strain/Isolate | Parameter | Concentration Range (µM) | References |

| HIV-1 Laboratory Strains | EC50 | 0.03 - 0.07 | fda.goveuropa.eueuropa.eunih.govnih.gov |

| EC90 | 0.07 - 0.18 | europa.eueuropa.euasm.org | |

| HIV-1 Clinical Isolates | EC50 | 0.03 - 0.07 | europa.eueuropa.eu |

| EC90 | 0.07 - 0.18 | europa.eueuropa.eu | |

| Multidrug-Resistant Isolates | IC90 | 0.619 ± 0.055 | asm.org |

| HIV-1 Group O Isolates | EC50 | 0.164 - 1 | fda.goveuropa.eueuropa.eufda.gov |

| HIV-2 Isolates | EC50 | 0.233 - 0.522 | fda.goveuropa.eueuropa.eufda.gov |

In Vitro Combination Studies with Other Antiretroviral Agents

The in vitro interaction of tipranavir with a range of other antiretroviral agents has been systematically investigated to determine the nature of their combined effects. These studies are fundamental in designing effective combination treatment regimens.

Synergistic, Additive, and Antagonistic Effects with Other Protease Inhibitors

In vitro combination studies of tipranavir with other protease inhibitors (PIs) have yielded varied results, demonstrating a spectrum of interactions from synergistic to antagonistic. nih.govresearchgate.net Generally, the combination of tipranavir with other PIs, such as amprenavir (B1666020), atazanavir, indinavir, lopinavir (B192967), nelfinavir, ritonavir (B1064), and saquinavir, has been characterized as additive to antagonistic. fda.govwikidoc.org

One study investigating the combination of tipranavir with lopinavir against a wild-type HIV-1 isolate found synergy at lower concentrations (IC₅₀), an additive effect at the 75% inhibitory concentration (IC₇₅), and antagonism at higher concentrations (IC₉₀ and IC₉₅). oup.com In the same study, the combination of tipranavir and amprenavir was largely antagonistic, except for a synergistic effect observed at the IC₉₅. oup.com Against multi-drug resistant isolates, both tipranavir in combination with lopinavir and tipranavir with amprenavir were found to be antagonistic at all tested concentrations. oup.com These findings suggest that combining second-generation PIs may not always be advantageous and underscores the importance of careful evaluation of specific PI combinations. oup.com

Table 1: In Vitro Interaction of Tipranavir with Other Protease Inhibitors

| Combination | Wild-Type HIV-1 Interaction | Multi-Drug Resistant HIV-1 Interaction |

|---|---|---|

| Tipranavir + Lopinavir | Synergy at IC₅₀, Additive at IC₇₅, Antagonism at IC₉₀-IC₉₅ | Antagonistic |

| Tipranavir + Amprenavir | Antagonistic (except for Synergy at IC₉₅) | Antagonistic |

| Tipranavir + Atazanavir | Additive to Antagonistic | Not Specified |

| Tipranavir + Indinavir | Additive to Antagonistic | Not Specified |

| Tipranavir + Nelfinavir | Additive to Antagonistic | Not Specified |

| Tipranavir + Ritonavir | Additive to Antagonistic | Not Specified |

| Tipranavir + Saquinavir | Additive to Antagonistic | Not Specified |

Combinatorial Effects with Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

When combined with non-nucleoside reverse transcriptase inhibitors (NNRTIs) in vitro, tipranavir generally exhibits an additive effect. fda.govwikidoc.org This has been observed with NNRTIs such as delavirdine, efavirenz (B1671121), and nevirapine (B1678648). nih.govfda.gov Specific studies have confirmed that there are no significant pharmacokinetic interactions between tipranavir boosted with ritonavir and either efavirenz or nevirapine. oup.comnih.gov One study noted that nevirapine in combination with tipranavir showed additive to synergistic anti-HIV-1 activity. europa.eu The absence of antagonism with this class of drugs supports their potential co-administration in treatment regimens. europa.eu

Combinatorial Effects with Nucleoside Reverse Transcriptase Inhibitors (NRTIs)

In vitro studies have consistently shown that tipranavir has a generally additive effect when combined with nucleoside reverse transcriptase inhibitors (NRTIs). fda.govwikidoc.org This additive interaction has been demonstrated with a broad range of NRTIs, including:

Lamivudine (B182088) nih.govfda.gov

Zidovudine (B1683550) nih.govfda.gov

The combination of lamivudine and zidovudine has been shown to have synergistic antiretroviral activity. fda.gov While pharmacokinetic studies have shown that tipranavir can affect the plasma concentrations of some NRTIs, the in vitro data supports the lack of antagonistic interactions. oup.com

Synergistic Effects with HIV Fusion Inhibitors (e.g., Enfuvirtide)

A consistent finding across multiple in vitro studies is the synergistic antiviral effect of tipranavir when combined with the HIV fusion inhibitor enfuvirtide (B549319) (T-20). nih.govfda.govhres.ca This synergy suggests a complementary mechanism of action, where tipranavir inhibits the HIV protease and enfuvirtide blocks the fusion of the virus with host cells. oup.com The enhanced efficacy of this combination is particularly relevant for treatment-experienced patients with multi-drug resistant HIV strains. natap.orgresearchgate.net

Absence of Antagonism with Viral Hepatitis Antiviral Agents (e.g., Adefovir (B194249), Ribavirin)

In vitro studies have demonstrated that there is no antagonism when tipranavir is combined with antiviral agents used to treat viral hepatitis, such as adefovir and ribavirin (B1680618). fda.govhres.cafda.gov This is a significant finding, as co-infection with hepatitis B or C is common in individuals with HIV. nih.gov The lack of antagonistic interactions suggests that tipranavir can be used in HIV treatment regimens for co-infected patients without compromising the activity of their hepatitis medications. nih.gov However, the anti-HIV-1 activity of nevirapine, another antiretroviral, was found to be antagonized by adefovir and ribavirin in vitro. fda.gov

Broader Antiviral Spectrum Evaluation

While primarily developed as an anti-HIV agent, the antiviral activity of tipranavir has been evaluated against other viruses. Tipranavir has demonstrated antiviral activity in vitro against a wide range of HIV-1 group M non-clade B isolates. fda.gov However, its activity against HIV-2 isolates is reduced. fda.govhres.ca

Recent studies have explored the potential of tipranavir against other viral families. One study found that tipranavir inhibited the replication of multiple flaviviruses in Vero cells, including Zika virus (ZIKV), West Nile virus (WNV), and Tick-borne encephalitis virus (TBEV), with EC₅₀ values ranging from 24.17 to 35.54 µM. mdpi.com The anti-ZIKV effect was also confirmed in human neural cells. mdpi.com

Furthermore, tipranavir has shown modest in vitro activity against Plasmodium falciparum, the parasite that causes malaria, with IC₅₀ values between 15 and 22 μM. asm.orgnih.gov Although these concentrations are at the higher end of what is achieved in plasma, they suggest a potential secondary benefit in regions where HIV and malaria are co-endemic. asm.org

Activity against Other Viral Proteases (e.g., SARS-CoV-2 3CLpro)

Tipranavir, a non-peptidic protease inhibitor, has been investigated for its potential activity against viral proteases beyond HIV, including the 3-chymotrypsin-like protease (3CLpro or Mpro) of SARS-CoV-2. The 3CLpro enzyme is crucial for the life cycle of the SARS-CoV-2 virus, as it processes viral polyproteins to produce functional non-structural proteins necessary for replication. portlandpress.commdpi.com Its essential role makes it a prime target for antiviral drug development. portlandpress.com

In vitro screening studies have explored the inhibitory effects of a range of FDA-approved drugs, including tipranavir, against the SARS-CoV-2 3CLpro enzyme. Research indicates that tipranavir exhibits partial inhibitory activity against this protease. researchgate.netresearchgate.net One study that screened 3987 FDA-approved drugs identified tipranavir as one of six compounds that showed an inhibitory effect on 3CLpro enzymatic activity. researchgate.net Another investigation reported a dose-dependent inhibitory action (IC50) for tipranavir against 3CLpro at a concentration of 27.7 µM. researchgate.net

Further research, which used tipranavir as a reference standard for developing new non-peptidic antiviral candidates, determined its IC50 value against SARS-CoV-2 Mpro to be 9.06 µM. nih.gov Molecular docking studies have also suggested that tipranavir can achieve strong, stable, and flexible binding at the active site of the SARS-CoV-2 main protease. nih.gov Additionally, tipranavir has been used as a structural template for designing derivative compounds with the aim of improving antiviral activity against 3CLpro. portlandpress.com

| Compound | Target | Assay Type | Reported IC50 | Source |

|---|---|---|---|---|

| Tipranavir | SARS-CoV-2 3CLpro | Enzymatic Assay | 27.7 µM | researchgate.net |

| Tipranavir (Reference) | SARS-CoV-2 Mpro | Enzymatic Assay | 9.06 µM | nih.gov |

Activity against Flaviviruses in Cell Culture Models (e.g., ZIKV, TBEV, WNV)

The antiviral spectrum of tipranavir has been shown to extend to vector-borne flaviviruses. nih.gov The genus Flavivirus includes significant human pathogens such as Zika virus (ZIKV), tick-borne encephalitis virus (TBEV), and West Nile virus (WNV), for which no specific approved antiviral therapies are currently available. nih.govnih.gov

In vitro studies have demonstrated that tipranavir can inhibit the replication of multiple flaviviruses. mdpi.com As part of a screening of FDA-approved antiviral drugs, tipranavir was identified as one of three compounds that effectively inhibited all tested vector-borne flaviviruses, which included ZIKV, WNV, and TBEV. nih.govresearchgate.net The antiviral activity was observed at micromolar concentrations in Vero cell cultures. nih.govresearchgate.net

Research findings show that tipranavir reduces viral titers in a dose-dependent manner. nih.gov The inhibitory effect of tipranavir in Vero cells was reported with EC50 values ranging from 16.19 µM for West Nile virus (strain 13-104) to 27.47 µM for tick-borne encephalitis virus (strain Hypr). mdpi.comcornell.edu Another study reported similar EC50 values, ranging from 24.17 µM for WNV to 35.54 µM for TBEV. mdpi.com The anti-Zika virus activity of tipranavir was also confirmed in human neural cell lines, which are known target cells for the virus. mdpi.com This activity was demonstrated through a dose-dependent inhibition of the viral surface E antigen expression. nih.govresearchgate.net

| Virus | Strain | Reported EC50 (µM) | Source |

|---|---|---|---|

| West Nile Virus (WNV) | 13-104 | 16.19 | cornell.edu |

| West Nile Virus (WNV) | Not Specified | 24.17 | mdpi.com |

| Zika Virus (ZIKV) | Not Specified | Inhibited at micromolar concentrations | nih.gov |

| Tick-Borne Encephalitis Virus (TBEV) | Hypr | 27.47 | cornell.edu |

| Tick-Borne Encephalitis Virus (TBEV) | Not Specified | 35.54 | mdpi.com |

Mechanisms of Drug Resistance and Cross Resistance

In Vitro Selection and Characterization of Resistant HIV-1 Isolates

Laboratory studies involving the prolonged exposure of HIV-1 to tipranavir (B1684565) have been instrumental in identifying the genetic pathways to resistance. These in vitro selection experiments have successfully generated viral isolates with significantly reduced susceptibility to the drug, allowing for a detailed characterization of the underlying mutations.

The development of high-level resistance to tipranavir is associated with a specific and sequential accumulation of mutations in the protease enzyme. mims.com In one study where HIV-1 was passaged in cell culture for nine months with increasing concentrations of tipranavir, a virus with 87-fold decreased susceptibility was selected. mims.com This resistant variant harbored ten key mutations in the protease gene: L10F, I13V, V32I, L33F, M36I, K45I, I54V, A71V, V82L, and I84V. acs.orgmims.com

The emergence of these mutations followed a distinct order. The initial mutations to appear were L33F and I84V, which together conferred only a minor decrease in susceptibility. mims.comuni.lu Subsequent mutations, including K45I, I13V, V32I, V82L, M36I, A71V, L10F, and I54V, were acquired sequentially, leading to a cumulative and significant increase in resistance. uni.lunih.govnih.gov Studies have confirmed that a minimum of six of these mutations (I13V, V32I, L33F, K45I, V82L, I84V) are necessary to produce a greater than 10-fold resistance to tipranavir. acs.org The full complement of ten mutations resulted in a 69-fold resistance level. acs.org Notably, many of these mutations, such as those at positions 13, 35, 43, 58, and 69, had not been commonly associated with resistance to earlier, peptide-based protease inhibitors, highlighting the unique resistance profile of tipranavir. wikipedia.org

| Mutation | Order of Appearance (in vitro) | Significance |

|---|---|---|

| L33F | 1 | One of the first mutations selected; contributes to initial resistance. uni.lu |

| I84V | 2 | Appears early in selection; a key resistance mutation. uni.lu |

| K45I | 3 | Contributes to the stepwise accumulation of resistance. uni.lu |

| I13V | 4 | Part of the cluster of mutations required for significant resistance. acs.orguni.lu |

| V32I | 5 | A non-polymorphic substrate-cleft mutation that reduces susceptibility. uni.ludrugbank.com |

| V82L | 6 | A later mutation that builds upon earlier changes. uni.lu |

| M36I | 7 | Contributes to high-level resistance. uni.lu |

| A71V | 8 | Part of the 10-mutation signature for high-level resistance. uni.lu |

| L10F | 9 | A common accessory mutation that appears later. uni.ludrugbank.com |

| I54V | 10 | Final mutation in the 10-mutation sequence, leading to high-level resistance. uni.lu |

In addition to mutations within the protease enzyme itself, resistance to protease inhibitors can be enhanced by compensatory changes in the natural substrate of the protease, the Gag polyprotein. labshare.cngoogleapis.com The HIV-1 protease is responsible for cleaving Gag at several specific sites to produce the structural proteins of a mature virus. labshare.cn Mutations in the protease that confer drug resistance can also impair its ability to process Gag, leading to a loss of viral fitness. genome.jp

Structural and Thermodynamic Basis of Resistance

The effectiveness of tipranavir against multi-drug resistant HIV-1 strains can be understood by examining its unique structural and thermodynamic interactions with the protease enzyme. Its ability to withstand the effects of mutations is rooted in how it binds to the enzyme and the energetic consequences of this interaction.

Unlike peptidomimetic inhibitors, tipranavir's interactions are less dependent on specific side chains that are prone to mutation. Instead, it establishes a very strong hydrogen bond network with invariant, or highly conserved, regions of the protease backbone. Crystallographic studies show that tipranavir forms hydrogen bonds with the main-chain atoms of residues such as the catalytic Asp25, Asp29, and Asp30. This network is largely preserved even when mutations are present in the active site.

A key feature of tipranavir's interaction is that it forms a direct hydrogen bond between its carbonyl group and the backbone of Ile50 in the protease flap region. Most other protease inhibitors form this interaction indirectly, mediated by a water molecule. This direct and robust interaction with the protease main chain provides a structural anchor, making the binding less susceptible to the effects of side-chain mutations that cause resistance to other inhibitors.

The binding of tipranavir to the wild-type HIV-1 protease is characterized by a unique thermodynamic signature. Its high potency (Ki = 19 pM) is primarily driven by a very large and favorable change in entropy (−TΔS = −14.6 kcal/mol), combined with a small but favorable enthalpy change (ΔH = −0.7 kcal/mol). This high entropic contribution suggests that the binding process releases a significant number of ordered water molecules from the binding site, a hallmark of hydrophobic interactions.

Isothermal titration calorimetry (ITC) has been used to quantitatively measure the binding affinity of tipranavir to both wild-type (WT) and mutant forms of HIV-1 protease. These experiments provide precise values for the dissociation constant (Kd) and inhibition constant (Ki), which are direct measures of binding strength.

Tipranavir binds to the WT protease with very high affinity, showing a Ki of 19 pM. When faced with mutations, the loss in binding affinity is modest compared to other inhibitors. For example, characterization of tipranavir binding to a multi-drug resistant mutant (L10I/L33I/M46I/I54V/L63I/V82A/I84V/L90M) and an in vitro-selected resistant mutant (I13V/V32L/L33F/K45I/V82L/I84V) demonstrated this durable binding. The thermodynamic compensation allows it to maintain a significant level of inhibitory activity where other drugs might fail. This quantitative data underscores the thermodynamic strategy that allows tipranavir to be effective against HIV-1 strains that are resistant to multiple other protease inhibitors.

| HIV-1 Protease Variant | Key Mutations | Tipranavir Binding Affinity (Ki or Kd) | Fold Change vs. WT | Reference |

|---|---|---|---|---|

| Wild-Type (WT) | - | 19 pM (Ki) | 1.0 | |

| MDR Mutant | L10I, L33I, M46I, I54V, L63I, V82A, I84V, L90M | 242 nM (Kd) | ~12,700 | |

| In Vitro Selected Mutant | I13V, V32L, L33F, K45I, V82L, I84V | Data not specified in fold change, but described as a "small loss in binding affinity" | N/A | |

| Multi-Drug Resistant Clinical Isolate (A02) | Multiple | 0.364 µM (EC50) | High |

Cross-Resistance Profiles with Existing Protease Inhibitors

Tipranavir, a non-peptidic protease inhibitor (PI), was developed to be effective against HIV-1 strains that have developed resistance to other PIs. dovepress.com Its unique molecular structure allows it to bind to the HIV protease enzyme differently than peptidic PIs, enabling it to maintain activity against many PI-resistant viral variants. natap.org The cross-resistance profile of tipranavir is complex, characterized by retained activity against many multi-drug resistant isolates, but also by the potential for developing broad cross-resistance once tipranavir resistance emerges.

The development of resistance to tipranavir is a complex process that often requires the accumulation of multiple mutations in the protease gene. nih.gov In vitro studies have demonstrated that the selection of tipranavir-resistant viruses can lead to the emergence of strains with reduced susceptibility to other PIs. One study showed that after nine months of passaging in the presence of tipranavir, the selected HIV-1 variants harbored ten mutations in the protease gene (L10F, I13V, V32I, L33F, M36I, K45I, I54V, A71V, V82L, and I84V). nih.gov These highly tipranavir-resistant viruses were found to be cross-resistant to most other approved protease inhibitors at the time, with the notable exception of saquinavir, to which they remained susceptible. nih.gov This indicates that the resistance pathways for tipranavir can significantly overlap with those of other PIs, and the mutations conferring tipranavir resistance, such as I84V, are known to be associated with broad cross-resistance. i-base.info

A key characteristic of tipranavir is its ability to retain activity against HIV-1 isolates that are resistant to other PIs. natap.org This has been a significant finding in the management of treatment-experienced patients. An analysis of 134 clinical viral isolates with documented high-level cross-resistance to existing PIs found that 90% remained susceptible to tipranavir. i-base.info Similarly, in baseline viral isolates from the RESIST and 1182.51 studies, 71-78% of isolates that were resistant to other PIs, such as amprenavir (B1666020), atazanavir, indinavir, lopinavir (B192967), nelfinavir, and saquinavir, were still susceptible to tipranavir. natap.org

This retained susceptibility is linked to specific mutation patterns. The presence of certain PI-associated mutations does not confer resistance to tipranavir and, in some cases, may even indicate continued sensitivity.

| Mutation | Significance | Source |

|---|---|---|

| I50V | Observed in 6-12% of isolates resistant to other PIs but susceptible to tipranavir; not observed in isolates resistant to both. | natap.org |

| V82A | Found in 46-57% of isolates susceptible to tipranavir but resistant to other PIs. | natap.org |

| 24I, 48V, 54S, 54T | These mutations are more prevalent in isolates resistant to other PIs that remain susceptible to tipranavir. | natap.orgoup.comasm.org |

Conversely, certain mutations are strongly associated with cross-resistance between tipranavir and other PIs, including 47V, 54M, 74P, 84V, and 89V. natap.orgoup.com The I84V mutation, in particular, confers broad cross-resistance to nearly all other protease inhibitors. i-base.info

The resistance profile of tipranavir is distinct from that of other PIs. nih.gov Resistance to tipranavir involves mutations that have not typically been associated with resistance to earlier protease inhibitors. oup.com Analysis of the RESIST studies identified mutations at 16 different codons associated with reduced susceptibility to tipranavir. oup.com

Several of these mutations are considered unique to the tipranavir resistance profile as they were not previously linked to resistance to other PIs.

| Mutation Codon | Associated Amino Acid Changes | Source |

|---|---|---|

| 13 | V | oup.com |

| 35 | G, D, E, K, N | oup.comnih.gov |

| 43 | T | oup.com |

| 58 | E | oup.comnih.gov |

| 69 | K, I, N, Q, R, Y | oup.comnih.gov |

| 74 | P | oup.com |

| 83 | D | oup.com |

The identification of these unique mutations underscores that the mechanism of resistance to tipranavir is distinct, providing a potential therapeutic option for patients whose viral strains carry resistance mutations to other PIs.

Comparative Analysis of Resistance Barriers with Other Protease Inhibitors (e.g., Darunavir)

Both tipranavir and darunavir (B192927) are second-generation protease inhibitors designed to have a high genetic barrier to resistance, meaning a larger number of mutations are required to cause significant drug resistance compared to first-generation PIs. nih.govnih.gov

While both drugs are potent against multi-drug resistant HIV-1, their resistance profiles are distinct, with limited overlap in the key mutations that predict response. oup.comnih.gov This suggests that cross-resistance between the two is not absolute and that they may be used sequentially in some cases. asm.org

An analysis comparing isolates resistant to both tipranavir and darunavir identified specific mutation patterns.

| Resistance Category | Associated Mutations | Source |

|---|---|---|

| Resistant to both Tipranavir and Darunavir | 47V, 54M, 73T, 85V | nih.govdovepress.com |

| Resistant to Darunavir, Susceptible to Tipranavir | 48V, 50V, 54L | nih.govdovepress.com |

| Resistant to Tipranavir, Susceptible to Darunavir | 82S, 82T | nih.govdovepress.com |

Data from pivotal trials for both drugs indicated that the overlap in mutations predicting response was limited to L33F, I47V, I54M, and I84V. oup.com Studies have shown that the majority of patients with virus susceptible to tipranavir maintained that susceptibility even after experiencing treatment failure with darunavir. oup.com Furthermore, no isolates that were phenotypically susceptible to darunavir before starting tipranavir became resistant to darunavir after tipranavir treatment failure. oup.com

However, significant cross-resistance can still occur. Prior failure with certain PIs, such as fosamprenavir (B192916) and tipranavir itself, has been associated with a higher number of darunavir resistance mutations. oup.com Despite the distinct profiles, the development of resistance to one can sometimes compromise the efficacy of the other, making genotypic resistance testing crucial for guiding the sequential use of these agents. asm.org

Pharmacokinetics and Drug Metabolism Research

Absorption and Distribution Characteristics (in vitro/preclinical)

Protein Binding Characteristics in Biological Fluids (e.g., Human Serum Albumin, α-1-acid Glycoprotein)

Tipranavir (B1684565) exhibits a high degree of binding to plasma proteins. In pharmacokinetic studies, its protein binding is reported to be over 99.9%. The primary proteins in plasma responsible for drug binding are human serum albumin (HSA) and α-1-acid glycoprotein (B1211001) (AGP). While specific in-vitro binding studies detailing the affinity of tipranavir for isolated HSA and AGP are not extensively detailed in the available research, the behavior of other HIV protease inhibitors provides context. Generally, these types of drugs bind to both proteins. HSA is the most abundant protein in plasma and has a high capacity for binding a wide variety of drugs. AGP, an acute-phase reactant protein, often binds to basic drugs with high affinity. For many protease inhibitors, AGP is a major binding protein, and since its levels can fluctuate during infection and inflammation, this can impact the fraction of unbound, active drug.

Metabolic Pathways and Enzyme Systems Involvement

Cytochrome P450 (CYP) Mediated Metabolism (e.g., Predominant Role of CYP3A4, Contribution of CYP2C19, CYP2D6)

The metabolism of tipranavir is heavily mediated by the cytochrome P450 (CYP) enzyme system in the liver. In vitro studies using human liver microsomes have established that CYP3A4 is the predominant enzyme responsible for its biotransformation. nih.govresearchgate.net This isoform is involved in the formation of multiple tipranavir metabolites. nih.gov

Further research has shown that other CYP isoforms also play a role, albeit to a lesser extent. Specifically, CYP2C19 and CYP2D6, in conjunction with CYP3A4, contribute to the formation of one of the monohydroxylated metabolites of tipranavir. nih.govresearchgate.net The significant reliance on the CYP3A4 pathway is a key factor in the drug-drug interactions observed with tipranavir, particularly its co-administration with ritonavir (B1064), a potent CYP3A4 inhibitor. nih.govnih.gov

Table 1: Cytochrome P450 Enzymes Involved in Tipranavir Metabolism

| Enzyme | Role in Tipranavir Metabolism | Reference |

|---|---|---|

| CYP3A4 | Primary enzyme contributing to the formation of four identified metabolites (II, IV, V, VI). | nih.govresearchgate.net |

| CYP2C19 | Collaboratively contributes with CYP3A4 and CYP2D6 to form a monohydroxylated metabolite (III). | nih.govresearchgate.net |

| CYP2D6 | Collaboratively contributes with CYP3A4 and CYP2C19 to form a monohydroxylated metabolite (III). | nih.govresearchgate.net |

Identification and Characterization of Metabolites (e.g., Monohydroxylated, Desaturated, Dealkylated, Dihydroxylated Products)

Preclinical research, particularly in mouse models, has led to the identification and characterization of numerous tipranavir metabolites. nih.govresearchgate.net In these studies, eight distinct metabolites were discovered in feces, which were categorized based on their chemical modifications from the parent compound. nih.gov

These metabolites include:

Monohydroxylated products: Three different metabolites formed by the addition of a single hydroxyl group. nih.gov

Desaturated products: Three metabolites characterized by the removal of hydrogen atoms, creating double bonds. nih.gov

Dealkylated product: One metabolite resulting from the cleavage of a carbon-carbon bond, an unusual metabolic reaction. nih.govresearchgate.net

Dihydroxylated product: One metabolite formed by the addition of two hydroxyl groups. nih.govresearchgate.net

In human studies, the most abundant metabolite found in feces was a hydroxyl metabolite, while a glucuronide conjugate of tipranavir was the most prevalent drug-related component in urine. nih.gov

Table 2: Identified Metabolites of Tipranavir in Preclinical Studies

| Metabolite Type | Number Identified | Notes | Reference |

|---|---|---|---|

| Monohydroxylated | 3 | Metabolites II, III, and IV were observed. | nih.gov |

| Desaturated (Dehydrogenated) | 3 | Metabolites VI, VII, and VIII were detected. | nih.gov |

| Dealkylated (Depropylated) | 1 | Metabolite V, arising from C-C bond cleavage. | nih.gov |

| Dihydroxylated | 1 | Metabolite IX. | nih.gov |

| Glucuronide Conjugate | 1 | Most abundant metabolite in human urine (H-3). | nih.gov |

Application of Metabolomic Approaches for Metabolic Pathway Elucidation

Metabolomic approaches have been instrumental in expanding the understanding of tipranavir's complex metabolic pathways. nih.gov The use of techniques like ultra-performance liquid chromatography coupled with time-of-flight mass spectrometry (UPLC-TOFMS) has allowed for a comprehensive analysis of the metabolome in preclinical models. nih.gov This strategy enabled researchers to compare metabolic profiles from control and tipranavir-treated subjects, leading to the discovery of previously unknown metabolites. nih.gov A key study successfully used a metabolomic approach to extend the known metabolic map of tipranavir, identifying six novel pathways in addition to two that were already known. nih.gov This powerful analytical tool was crucial in identifying the eight distinct metabolites found in feces and clarifying the specific roles of different P450 enzymes in their formation. nih.govresearchgate.net

Excretion Pathways (e.g., Fecal and Renal Clearance Profiles)

Research in both humans and animal models has clearly defined the primary excretion routes for tipranavir. The predominant pathway for elimination is through the feces. nih.govnih.gov

In a human mass balance study where a radiolabeled dose of tipranavir was administered, a mean of 83.0% of the total radioactivity was recovered. nih.gov Of this recovered dose, the vast majority, approximately 70.4%, was excreted in the feces. nih.gov Renal clearance represents only a minor route of elimination, with urinary excretion accounting for just 4.6% of the administered radioactive dose. nih.gov The primary component excreted in the feces was unchanged tipranavir, indicating that a significant portion of the drug is either unabsorbed or undergoes biliary excretion without being metabolized. nih.govnih.gov

Preclinical studies in rats corroborate these findings, showing that fecal excretion accounted for 75% to 87% of the dose, while urinary excretion was consistently low, ranging from approximately 4% to 10%. nih.gov Studies in bile-duct-cannulated rats confirmed that a substantial portion of the dose (around 39.8%) is recovered in the bile, supporting the role of biliary excretion in the high fecal clearance of tipranavir. nih.gov

Table 3: Excretion Profile of Tipranavir in Humans

| Excretion Route | Percentage of Recovered Radioactivity | Primary Component | Reference |

|---|---|---|---|

| Fecal | 70.4% ± 24.0% | Unchanged Tipranavir | nih.gov |

| Renal (Urine) | 4.6% ± 0.6% | Tipranavir Glucuronide | nih.gov |

Mechanisms of Metabolism-Mediated Drug-Drug Interactions (in vitro/preclinical)

The metabolic profile of tipranavir disodium (B8443419) is significantly influenced by its co-administration with ritonavir, a potent pharmacokinetic enhancer. This combination leads to a complex interplay of enzyme and transporter inhibition and induction, which is crucial for understanding its drug-drug interaction potential. Preclinical and in vitro studies have been instrumental in elucidating these mechanisms.

Role of Ritonavir Co-administration in Pharmacokinetic Modulation (e.g., CYP3A Inhibition, P-glycoprotein Modulation)

Co-administration of ritonavir is essential to achieve therapeutic plasma concentrations of tipranavir. natap.org Tipranavir itself is an inducer of cytochrome P450 3A (CYP3A), the primary enzyme responsible for its metabolism. natap.org This auto-induction would lead to sub-therapeutic levels of tipranavir if administered alone. Ritonavir counteracts this effect through its potent mechanism-based inhibition of CYP3A4. nih.gov

In vitro studies have demonstrated that ritonavir is a strong inhibitor of CYP3A4, with reported IC50 values in the range of 0.01 to 0.04 µM. nih.govencyclopedia.pub The inhibition is time-dependent and considered essentially irreversible, leading to a sustained increase in the bioavailability of tipranavir. nih.govencyclopedia.pub

The interaction with the efflux transporter P-glycoprotein (P-gp) is more complex. Initially, the combination of tipranavir and ritonavir can inhibit P-gp. natap.orgnih.gov However, over time and at steady-state, the net effect is P-gp induction. nih.govfda.gov This dual activity—initial inhibition followed by induction—is a critical factor in predicting drug interactions with concomitant medications that are P-gp substrates. After a first dose, tipranavir/ritonavir moderately inhibits intestinal P-gp; however, at steady-state, the inductive effect predominates. natap.org

| Parameter | Observation | Primary Contributor | Reference |

|---|---|---|---|

| CYP3A4 Inhibition | Potent, time-dependent inhibition (IC50: 0.01-0.04 µM) | Ritonavir | nih.govencyclopedia.pub |

| CYP3A Induction | Tipranavir induces CYP3A, but this effect is overcome by ritonavir's inhibition. | Tipranavir | natap.org |

| P-glycoprotein Modulation (Initial) | Inhibition of P-gp activity. | Tipranavir/Ritonavir | natap.orgnih.gov |

| P-glycoprotein Modulation (Steady-State) | Induction of P-gp activity. | Tipranavir/Ritonavir | nih.govfda.gov |

Impact on Other CYP Isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6 Inhibition/Induction)

Beyond its primary effect on CYP3A4, the combination of tipranavir and ritonavir also modulates the activity of other important drug-metabolizing enzymes. In vitro data has suggested that tipranavir is an inhibitor of CYP1A2, CYP2C9, CYP2C19, and CYP2D6. fda.gov However, the net effect in vivo is a composite of the actions of both tipranavir and ritonavir, which also has its own induction and inhibition profile. nih.govresearchgate.net

Preclinical and in vitro findings indicate a mixed pattern of inhibition and induction of these isoforms:

CYP1A2: At steady state, tipranavir/ritonavir results in a weak induction of CYP1A2. nih.gov One study noted a 47% decline in the plasma area under the curve (AUC) of the CYP1A2 substrate, caffeine, at steady state. nih.gov

CYP2C9: There appears to be no significant net effect on CYP2C9 activity with tipranavir/ritonavir co-administration at steady state. nih.gov

CYP2C19: The effect on CYP2C19 is biphasic. An initial weak inhibition is observed after the first dose, with a 57% increase in the AUC of omeprazole (B731). nih.gov However, with multiple doses, there is a moderate induction of CYP2C19, leading to a 70% decrease in the AUC of omeprazole at steady state. nih.gov

CYP2D6: The combination of tipranavir and ritonavir is a potent inhibitor of CYP2D6. nih.gov This is consistent with in vitro data suggesting tipranavir's inhibitory potential for this enzyme. fda.gov

| CYP Isoform | Effect at First Dose | Effect at Steady-State | Reference |

|---|---|---|---|

| CYP1A2 | No significant effect | Weak induction | nih.gov |

| CYP2C9 | No significant effect | No significant effect | nih.gov |

| CYP2C19 | Weak inhibition | Moderate induction | nih.gov |

| CYP2D6 | Potent inhibition | Potent inhibition | nih.gov |

Modulation of Drug Transporters (e.g., P-glycoprotein Induction/Inhibition)

As previously mentioned, tipranavir co-administered with ritonavir has a complex, time-dependent effect on the drug transporter P-glycoprotein (P-gp). P-gp is an efflux pump that plays a significant role in drug absorption and distribution.

In vitro and preclinical studies have shown that after the initial dose, the combination acts as a weak inhibitor of P-gp. nih.gov This can lead to a transient increase in the concentration of co-administered drugs that are substrates of this transporter.

However, with continued administration, tipranavir/ritonavir induces P-gp activity. natap.orgnih.gov This induction can overcome the initial inhibitory effect. nih.gov For instance, at steady state, the AUC and maximum concentration (Cmax) of digoxin (B3395198), a P-gp substrate, were observed to decline by 2% and 32%, respectively, compared to baseline, suggesting an induction of intestinal P-gp. nih.gov This inductive effect is thought to contribute to the observed decrease in plasma concentrations of other protease inhibitors when co-administered with tipranavir/ritonavir. natap.org

| Transporter | Effect | Quantitative Finding (Example) | Reference |

|---|---|---|---|

| P-glycoprotein (P-gp) | Weak Inhibition (First Dose) | Transient increase in P-gp substrate levels. | nih.gov |

| Potent Induction (Steady-State) | At steady state, digoxin Cmax decreased by 32%. | nih.gov |

Synthetic Chemistry and Analog Development

Historical Synthetic Routes and Precursor Identification

The initial discovery of tipranavir (B1684565) stemmed from a broad screening program that identified phenprocoumon (B610086) as a template for HIV protease inhibition. acs.orgnih.gov The first total synthesis of tipranavir, then known as PNU-140690, was a multi-step process that established the key structural components. nih.gov A notable early, convergent approach suitable for large-scale synthesis involved a key aldol (B89426) addition step. nih.gov

A key challenge in tipranavir synthesis is the control of its two stereocenters. Early methods sometimes resulted in racemic products, requiring separation by HPLC to isolate the desired chiral isomer. nih.gov

Structure-Based Design Principles in Chemical Synthesis

The development of tipranavir was heavily guided by structure-based design principles. acs.orgnih.govrhhz.net After identifying phenprocoumon as a lead compound, iterative cycles of chemical synthesis, biological testing, and X-ray crystallography of inhibitor-enzyme complexes were employed. acs.orgnih.govrhhz.net This approach allowed for a deep understanding of the binding interactions between the inhibitor and the HIV protease active site.

Crystallographic studies revealed that despite its nonpeptidic nature, tipranavir's interaction with the protease is similar in many ways to that of peptidic inhibitors. acs.org However, its structural flexibility is a key feature, allowing it to adapt to mutations in the enzyme's active site. rsc.org Specifically, the ability to form strong hydrogen bonds with the amide backbone of the critical Asp30 residue in the protease is thought to contribute to its activity against resistant viral strains. rsc.orgacs.org This detailed structural information guided the modification of the initial templates, leading to the enhancement of activity through the development of pyrone and dihydropyrone ring systems and the incorporation of the crucial sulfonamide group. acs.orgnih.gov

Development of Chemical Modifications and Analogues

To improve upon the properties of tipranavir, extensive research has been conducted on modifying its core structure. This has primarily focused on two areas: replacing the dihydropyrone core and altering the sulfonamide portion of the molecule.

One of the significant modifications explored has been the replacement of the dihydropyrone core with a 1,3-cyclohexanedione (B196179) ring. rsc.orgdntb.gov.ua The rationale behind this change was to create a more stable analog. In one reported synthesis, a thio-alkyl group was used as a temporary protecting group for an α,β-unsaturated cyclohexane-1,3-diketone derivative. rsc.orgdntb.gov.ua This intermediate was then reacted with an ethyl-organometallic reagent to achieve the desired Michael addition product. rsc.orgdntb.gov.ua This strategy successfully produced a more stable analog of tipranavir that demonstrated excellent HIV protease inhibition with a Ki of 12 nM. rsc.orgdntb.gov.ua

The sulfonamide moiety is a critical component of tipranavir's structure and its interaction with the HIV protease. Consequently, various substitution strategies have been explored to optimize its efficacy and properties. The incorporation of the sulfonamide group into the dihydropyrone template was a key step that led to a series of highly potent HIV protease inhibitors. acs.orgnih.gov Structure-activity relationship (SAR) studies have been conducted to understand the impact of different substituents on the sulfonamide group. acs.orgnih.gov These studies, supported by crystallographic data, have provided detailed insights into the binding interactions responsible for the high enzymatic binding affinity of these compounds. acs.orgnih.gov Many derivatives containing the sulfonamide moiety have been synthesized and evaluated to find compounds with improved activity against drug-resistant viruses or with better toxicity profiles.

Enantioselective Synthesis Methodologies (e.g., Enantioselective Hydrogenation of Intermediates)

The presence of two stereocenters in tipranavir makes enantioselective synthesis a critical aspect of its production. nih.gov Several advanced methodologies have been developed to control the stereochemistry during synthesis.

Enantioselective hydrogenation of key intermediates is another important technique. The DuPhos technology, which utilizes rhodium catalysts with chiral phosphine (B1218219) ligands, has been successfully applied to the synthesis of tipranavir. The use of biocatalysis has also been explored, with a kinetic resolution step using a lipase (B570770) to produce a chiral alcohol intermediate in high enantiomeric excess.

Novel Electrochemical Synthesis Approaches for Derivatives

While specific electrochemical methods for the synthesis of tipranavir itself are not widely reported, novel electrochemical approaches have been developed for the synthesis of its key structural motifs, namely sulfonamides and dihydropyrones. These methods offer environmentally friendly and efficient alternatives to traditional chemical synthesis.

For sulfonamide derivatives, electrochemical methods have been developed that involve the oxidation of precursor molecules in the presence of arylsulfinic acids. dntb.gov.ua One such method involves the electrochemical oxidation of 2,3-dihydrophthalazine-1,4-dione, where the electrogenerated dione (B5365651) participates in a Michael addition with an arylsulfinic acid to form the sulfonamide. dntb.gov.ua Another approach uses the anodic oxidation of 2,5-diethoxy-4-morpholinoaniline (B1203071) in the presence of arylsulfinic acids to yield sulfonamide derivatives. By controlling the electrode potential, it is possible to selectively synthesize mono- or disulfonated products. Convergent paired electrochemical synthesis has also been reported, providing a green and catalyst-free method for producing sulfonamides. researchgate.net

In the realm of dihydropyrone synthesis, an iridium-catalyzed electrochemical version has been noted where anodic oxidation was used to release the pyrone product from a stable iridium complex. Furthermore, the electrochemical reduction of dihalogenated aryl compounds in the presence of pinacolborane has been used to synthesize halogenated arylboronic esters, which are versatile intermediates in organic synthesis and could potentially be used in the construction of complex molecules like tipranavir derivatives.

These electrochemical strategies, while not yet reported for the direct synthesis of tipranavir, demonstrate the potential for developing novel, greener synthetic routes to its derivatives and analogs by targeting its core chemical structures.

Preclinical Biological Studies and Methodologies

In Vitro Enzyme Inhibition Kinetics

The direct interaction of tipranavir (B1684565) with the HIV-1 protease has been meticulously studied through enzyme inhibition kinetics, providing fundamental insights into its inhibitory power and mechanism.

The inhibition constant (K_i), a measure of the inhibitor's binding affinity to the enzyme, has been determined for tipranavir against wild-type HIV-1 protease. Isothermal titration calorimetry has revealed a high potency, with a reported K_i value of 19 pM. nih.gov Another study involving kinetic inhibition assays against HIV-2 protease found a K_i of 0.45 nM, noting this was 24 times weaker than its inhibition of HIV-1 protease, which would calculate to a K_i of approximately 18.75 pM for HIV-1. johnshopkins.edu These low picomolar values indicate a very strong binding affinity of tipranavir for the active site of the HIV-1 protease.

| Protease Target | Reported K_i_ Value | Methodology |

|---|---|---|

| HIV-1 Protease (Wild-Type) | 19 pM | Isothermal Titration Calorimetry |

| HIV-1 Protease (Calculated) | ~18.75 pM | Kinetic Inhibition Assay (derived from HIV-2 data) |

| HIV-2 Protease | 0.45 nM | Kinetic Inhibition Assay |

Studies on the mechanism of enzyme inhibition have characterized tipranavir as a competitive inhibitor of the HIV protease. mdpi.com This indicates that tipranavir directly competes with the natural substrate (viral polyproteins) for binding to the active site of the enzyme. By occupying the active site, tipranavir prevents the protease from cleaving the polyproteins, a crucial step in the maturation of new, infectious virions. The non-peptidic structure of tipranavir allows for a unique binding mode within the active site compared to peptide-based inhibitors. acs.orgnih.gov While primarily competitive, some research on structurally related non-peptidic protease inhibitors has suggested the possibility of a mixed-type competitive-uncompetitive inhibition model, which involves binding to both the free enzyme and the enzyme-substrate complex. nih.gov

A variety of enzymatic assay methodologies have been developed and applied to determine the inhibitory activity of compounds like tipranavir. These assays are crucial for the initial screening and detailed kinetic characterization of protease inhibitors.

A common method involves the use of recombinant HIV-1 protease and a synthetic peptide substrate that mimics a natural cleavage site in the viral Gag-Pol polyprotein. The rate of cleavage of this substrate is monitored in the presence and absence of the inhibitor. Fluorogenic substrates are often employed, where the cleavage of the peptide results in an increase in fluorescence, providing a sensitive and continuous measure of enzyme activity. dntb.gov.ua

For a more in-depth understanding of the binding thermodynamics, isothermal titration calorimetry (ITC) has been utilized. nih.gov This technique directly measures the heat changes that occur upon the binding of the inhibitor to the enzyme, allowing for the determination of the binding affinity (K_a, the reciprocal of K_i), enthalpy (ΔH), and entropy (ΔS) of the interaction. The high potency of tipranavir has been attributed to a significant favorable entropy change upon binding to the HIV-1 protease. nih.gov

Cellular Assays for Antiviral Activity

To assess the antiviral activity of tipranavir in a more biologically relevant context, cellular assays are employed. These assays measure the ability of the compound to inhibit viral replication in cultured cells.

The establishment of T-cell infection models is a cornerstone for evaluating the antiviral efficacy of drugs targeting HIV, as T-cells are a primary target of the virus. These models typically involve the in vitro infection of susceptible human T-cell lines or primary peripheral blood mononuclear cells (PBMCs) with laboratory-adapted strains or clinical isolates of HIV-1.

The general protocol for establishing such a model involves several key steps:

Cell Preparation : T-cell lines are cultured and expanded to an appropriate density. For PBMCs, they are first isolated from blood and often stimulated with mitogens like phytohemagglutinin (PHA) to induce cell division and increase their susceptibility to HIV infection. nih.gov

Virus Inoculation : A standardized amount of cell-free virus stock is added to the prepared T-cells. lanl.gov

Infection and Culture : The virus is allowed to adsorb to and infect the cells. Following infection, the cells are cultured for a period, during which the virus replicates. lanl.gov

Monitoring Viral Replication : The extent of viral replication is monitored over time by measuring markers of viral production, such as the p24 antigen in the cell culture supernatant, which is a core protein of the virus. nih.gov

The antiviral activity of a compound like tipranavir is then determined by adding varying concentrations of the drug to the infected cell cultures and measuring the reduction in viral replication compared to untreated control cultures.

The H9 cell line, a clone of the HUT78 human T-cell lymphoma line, has been historically significant in HIV research due to its high susceptibility to HIV-1 infection. nih.gov This cell line has been utilized in various models to study viral replication and the efficacy of antiviral agents.

One application of the H9 cell line is in the generation of chronically infected cells that continuously produce the virus. researchgate.net These stably infected H9 cell lines can then be used to assess the ability of drugs to suppress ongoing viral production.

Reproductive and Developmental Toxicology Study Designs in Animal Models

A comprehensive set of reproductive and developmental toxicology studies have been conducted for tipranavir in various animal models to assess its potential effects on fertility and embryonic and fetal development. These studies are designed to identify any adverse effects on the reproductive cycle, pregnancy, and the development of offspring.

Fertility and early embryonic development studies are typically conducted in rodent models, such as rats, to evaluate the effects of a compound on male and female reproductive functions. labcorp.com These studies generally involve treating the animals with the test compound before and during mating and continuing treatment in females until the implantation of the embryos. fda.gov Key parameters assessed include effects on the estrous cycle, mating performance, fertility rates, and early embryonic development up to implantation. labcorp.com

For tipranavir, fertility and early embryonic development studies were conducted in rats. In these studies, tipranavir was found to have no effect on fertility or early embryonic development at dose levels up to 1000 mg/kg/day. fda.gov

Teratogenicity studies, also known as embryo-fetal development studies, are designed to detect the potential of a substance to cause congenital malformations. birthdefectsresearch.org These studies are typically conducted in two species, a rodent (e.g., rat) and a non-rodent (e.g., rabbit), to provide a comprehensive assessment of developmental toxicity. nih.govnih.gov Pregnant animals are treated with the test compound during the period of organogenesis, and the fetuses are then examined for any external, visceral, or skeletal abnormalities. fda.gov

In the case of tipranavir, teratogenicity studies were performed in both rats and rabbits. In rats, no teratogenic effects were observed at any of the tested doses. In rabbits, no teratogenic effects were seen at the lower and middle doses. However, at the highest dose tested, an increase in abortions and a slight increase in the incidence of a specific variation (a 13th rib) were observed.

Pre- and post-natal development studies are conducted to evaluate the effects of a compound on the developing offspring from the late stages of gestation through lactation and weaning. labcorp.com These studies are typically carried out in rodents, where pregnant females are dosed from implantation through the end of lactation. fda.gov The offspring are then monitored for any effects on survival, growth, development, and reproductive performance in the next generation.

A pre- and post-natal development study for tipranavir was conducted in rats. In this study, a reduction in pup body weight was observed at the highest dose administered to the dams.

Genetic Toxicity Assessment Methodologies

A battery of genetic toxicity tests is performed to assess the potential of a compound to cause damage to genetic material. These tests include both in vitro and in vivo assays to detect gene mutations and chromosomal damage.

Tipranavir was evaluated for its mutagenic and clastogenic potential in a comprehensive set of five in vitro and in vivo assays. fda.gov The results from this battery of tests showed no evidence of mutagenicity or clastogenicity. fda.gov

The specific assays conducted were:

Ames Bacterial Reverse Mutation Assay : This in vitro test uses strains of Salmonella typhimurium and Escherichia coli to detect point mutations. wikipedia.orgbulldog-bio.comeurofins.com.aucriver.com

Unscheduled DNA Synthesis in Rat Hepatocytes : An in vitro assay that measures DNA repair synthesis as an indicator of DNA damage.

Induction of Gene Mutation in Chinese Hamster Ovary (CHO) Cells : An in vitro mammalian cell gene mutation test.

Chromosome Aberration Assay in Human Peripheral Lymphocytes : This in vitro test assesses the potential of a substance to cause structural chromosomal abnormalities in human cells. nih.goveurofins.comnih.gov

Micronucleus Assay in Mice : An in vivo test that detects damage to chromosomes or the mitotic apparatus in erythroblasts by observing micronuclei in newly formed red blood cells. nih.gov

The table below summarizes the genetic toxicity assays conducted for tipranavir and their results.

| Assay | Type | Species/Cell Line | Result |

| Ames Test | In Vitro | S. typhimurium, E. coli | Negative |

| Unscheduled DNA Synthesis | In Vitro | Rat Hepatocytes | Negative |

| Gene Mutation | In Vitro | Chinese Hamster Ovary (CHO) Cells | Negative |

| Chromosome Aberration | In Vitro | Human Peripheral Lymphocytes | Negative |

| Micronucleus Assay | In Vivo | Mice | Negative |

Data sourced from the APTIVUS (tipranavir) FDA label. fda.gov

Clastogenicity Testing Protocols

Tipranavir disodium (B8443419) has been evaluated for its potential to induce chromosomal damage through a series of in vitro and in vivo clastogenicity testing protocols. These studies are fundamental in preclinical safety assessment to identify substances that can cause structural or numerical chromosomal aberrations. The genotoxicity of tipranavir was assessed using a standard battery of tests, which included assays for both gene mutations and chromosomal damage.

The evaluation of clastogenic potential is a critical component of the toxicological profile of any new pharmaceutical agent. These assays are designed to detect the induction of chromosomal breaks, rearrangements, and aneuploidy. For tipranavir, the testing battery was comprehensive, incorporating both in vitro and in vivo models to provide a thorough assessment of its effects on chromosomal integrity.

The results from this battery of five in vitro and in vivo tests indicated that tipranavir did not exhibit evidence of mutagenicity or clastogenicity. fda.gov The specific assays conducted to determine the clastogenic potential of tipranavir included a chromosome aberration assay and an in vivo micronucleus assay.

The in vitro chromosome aberration assay is a method used to identify agents that cause structural damage to chromosomes. criver.comeurofins.com This test is typically conducted using cultured mammalian cells, such as Chinese hamster ovary (CHO) cells or human peripheral blood lymphocytes. criver.com In the case of tipranavir, the assay was performed using human peripheral blood lymphocytes. fda.gov This test system exposes the cells to the test compound at various concentrations, both with and without metabolic activation, to determine if it can induce chromosomal abnormalities. criver.com

The in vivo micronucleus assay is another key test for clastogenicity. This assay is performed in rodents, typically mice or rats, and it assesses chromosomal damage in erythroblasts. The presence of micronuclei in polychromatic erythrocytes is an indicator of chromosomal breakage or spindle disruption. For tipranavir, a micronucleus assay was conducted in mice. fda.gov

The findings from these clastogenicity studies are summarized in the table below.

Table 1: Summary of Clastogenicity Testing for Tipranavir

| Test System | Cell Type | Assay | Finding |

|---|---|---|---|

| In vitro | Human Peripheral Lymphocytes | Chromosome Aberration Assay | No evidence of clastogenicity fda.gov |

| In vivo | Mouse | Micronucleus Assay | No evidence of clastogenicity fda.gov |

The consistent negative results across these different testing systems provide strong evidence that tipranavir disodium does not pose a clastogenic risk. These findings were part of a larger panel of genotoxicity tests, all of which were negative and supported the continued development and clinical use of tipranavir. fda.gov

Analytical Methodologies for Research

High-Performance Liquid Chromatography (HPLC) Assays

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of tipranavir (B1684565). Several HPLC methods, often coupled with ultraviolet (UV) detection, have been developed and validated for its quantification in bulk drug, pharmaceutical dosage forms, and biological fluids. jetir.orgijapbc.comnih.gov

Method Development for Quantification in Biological Matrices (e.g., Plasma)

The quantification of tipranavir in human plasma is essential for pharmacokinetic studies. HPLC methods are developed to be sensitive, accurate, and simple for this purpose. researchgate.netcapes.gov.br A common approach involves a liquid-liquid extraction of the drug from a small plasma volume, followed by analysis using a reversed-phase HPLC system with UV detection. nih.govresearchgate.netcapes.gov.br

For instance, one validated method allows for the simultaneous determination of tipranavir and nine other antiretroviral drugs in plasma. This method utilizes a liquid-liquid extraction with tert-butylmethylether (TBME) from 200 μL of plasma, followed by a reversed-phase gradient HPLC with UV detection at 210 nm. nih.govresearchgate.netcapes.gov.br Another method employs a simple protein precipitation step followed by chromatographic separation on a C18 column with a gradient of potassium phosphate (B84403) buffer (pH 3.2) and acetonitrile, and UV detection at 260 nm. nih.gov

The selection of the mobile phase is critical for achieving good separation. A mixture of methanol (B129727) and a phosphate buffer is often used. jetir.org In some methods, an organic solvent mixture like methanol and water with triethylamine (B128534) is employed. ijapbc.com The choice of the stationary phase, typically a C8 or C18 column, also plays a significant role in the separation process. researchgate.netnih.gov

Here is an example of HPLC method parameters for tipranavir quantification:

HPLC Method Parameters for Tipranavir Quantification| Parameter | Details |

|---|---|

| Column | Symmetry Chromosil C18 (250x4.6mm, 5µm) ijapbc.com |

| Mobile Phase | Methanol: Water: Triethylamine (50:25:25% v/v) ijapbc.com |

| Flow Rate | 1 ml/min ijapbc.com |

| Detection | UV at 277 nm ijapbc.com |

| Injection Volume | 20 µl ijapbc.com |

| Retention Time | 3.32 min ijapbc.com |

Validation Parameters for Analytical Methods (e.g., Linearity, Specificity, Accuracy, Precision, Robustness)

Analytical method validation is performed according to International Council for Harmonisation (ICH) guidelines to ensure the reliability of the results. jetir.orgijapbc.com Key validation parameters include:

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. For tipranavir, linearity has been established in concentration ranges such as 10-80 ppm and 80-80,000 ng/mL in plasma, with correlation coefficients (r²) consistently greater than 0.998. jetir.orgijapbc.comresearchgate.netcapes.gov.br

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interference from impurities or other drugs at the retention time of tipranavir. jetir.orgresearchgate.net